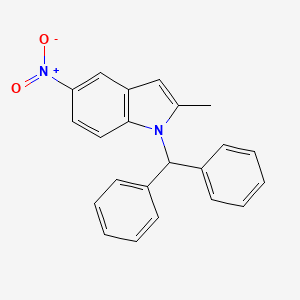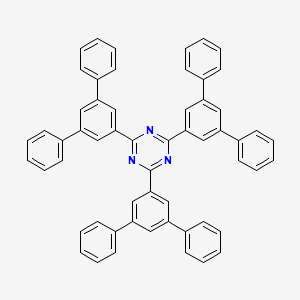![molecular formula C6H4N4O2 B12587883 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine CAS No. 401793-30-4](/img/structure/B12587883.png)
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine is a heterocyclic compound that features a unique fusion of oxadiazole, oxazole, and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminofurazan with pyrrolooxazinetriones in anhydrous ethyl acetate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Oxadiazolo[2,3-a]pyrimidine: Shares the oxadiazole and pyrimidine rings but differs in the fusion pattern.
Uniqueness
3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
401793-30-4 |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
4,10-dioxa-1,3,5,8-tetrazatricyclo[7.3.0.02,6]dodeca-2,6,8,11-tetraene |
InChI |
InChI=1S/C6H4N4O2/c1-2-11-6-7-3-4-5(10(1)6)9-12-8-4/h1-3,8H |
Clé InChI |
WUEOBPZWOASICL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=NC=C3C(=NON3)N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)

![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)




